molecular formula C12H14BrNO B581709 2-Bromo-6-(piperidin-1-yl)benzaldehyde CAS No. 1375068-93-1

2-Bromo-6-(piperidin-1-yl)benzaldehyde

Cat. No.: B581709
CAS No.: 1375068-93-1
M. Wt: 268.154
InChI Key: CYJFFLDTXNACNN-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-yl)benzaldehyde (CAS: 1375068-93-1) is a brominated aromatic aldehyde with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol. Key features include:

  • Substituents: A bromine atom at the 2-position and a piperidin-1-yl group (a six-membered amine ring) at the 6-position of the benzaldehyde scaffold.
  • Physicochemical Properties:
    • XLogP3: 3 (indicating moderate lipophilicity) .
    • Topological Polar Surface Area (TPSA): 20.3 Ų .
    • Hazard Profile: Classified with warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Applications: Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom .

Properties

IUPAC Name

2-bromo-6-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFLDTXNACNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742985
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-93-1
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-1-yl)benzaldehyde typically involves the bromination of 6-(piperidin-1-yl)benzaldehyde. One common method is to start with 6-(piperidin-1-yl)benzaldehyde and react it with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 2-Bromo-6-(piperidin-1-yl)benzoic acid.

    Reduction: 2-Bromo-6-(piperidin-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(piperidin-1-yl)benzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of functional materials with specific properties.

    Biological Studies: In the study of biological pathways and mechanisms involving benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards specific molecular targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Brominated Benzaldehyde Derivatives

Structural and Functional Differences

The compound is compared to structurally related brominated benzaldehydes (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Brominated Benzaldehydes
Compound Name (CAS) Molecular Formula Substituents MW (g/mol) XLogP3 Purity Key Applications
2-Bromo-6-(piperidin-1-yl)benzaldehyde (1375068-93-1) C₁₂H₁₄BrNO Br (C2), piperidin-1-yl (C6) 268.15 3 95–98% Cross-coupling reactions, drug synthesis
6-Bromopiperonal (15930-53-7) C₈H₅BrO₃ Br (C6), methylenedioxy (C3,C4) 229.03 1.5 98% Photocatalysis, agrochemical intermediates
2-Bromo-3-(isopropoxy)benzaldehyde (1289086-54-9) C₁₀H₁₁BrO₂ Br (C2), isopropoxy (C3) 243.10 2.8 98% Ligand synthesis, material science
3-Bromo-2-propoxybenzaldehyde (1247906-55-3) C₁₀H₁₁BrO₂ Br (C3), propoxy (C2) 243.10 2.7 95% Polymer chemistry, dye synthesis
4-Bromo-2-hydroxybenzaldehyde (Example 101, Step 1 ) C₇H₅BrO₂ Br (C4), hydroxyl (C2) 201.02 1.9 N/A Pharmaceutical intermediates

Key Comparative Insights

Electronic and Steric Effects
  • Piperidin-1-yl Group: The piperidinyl substituent in this compound is electron-donating via resonance, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with alkoxy groups (e.g., isopropoxy in QD-5720), which are weaker electron donors .
Lipophilicity and Solubility
  • The higher XLogP3 (3) of this compound compared to 6-Bromopiperonal (1.5) reflects increased lipophilicity due to the non-polar piperidinyl group. This property enhances membrane permeability, making it suitable for bioactive molecule synthesis .
Hazard Profiles
  • Compounds with amine groups (e.g., piperidinyl) often exhibit higher irritation hazards (H315/H319/H335) compared to alkoxy or hydroxyl-substituted derivatives, which may have lower toxicity .

Biological Activity

2-Bromo-6-(piperidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and findings from relevant studies.

  • Molecular Formula : C12_{12}H14_{14}BrNO
  • Molecular Weight : 268.15 g/mol
  • Structure : The compound features a bromine atom at the 2-position and a piperidine ring at the 6-position of the benzaldehyde moiety, contributing to its unique reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, impacting metabolic pathways crucial for cellular function. For instance, studies indicate that derivatives containing piperidine rings can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported are indicative of its potential as an antimicrobial agent .

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial activity of various piperidine derivatives, including this compound. The compound's effectiveness appears to correlate with the presence of halogen substituents, which enhance its bioactivity. The following table summarizes some findings regarding its antimicrobial properties:

Compound Target Bacteria MIC (mg/mL) Activity
This compoundStaphylococcus aureus0.0195Active
Escherichia coli0.0048Highly Active
Bacillus mycoides0.0098Active
Candida albicans0.039Moderate Activity

These results indicate that the compound has significant antimicrobial potential, warranting further investigation into its application as an antibiotic .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies. Notably, the compound was tested alongside established chemotherapeutics like doxorubicin, demonstrating enhanced efficacy when used in combination .

Study on Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, examined their antimicrobial efficacy against resistant strains of bacteria. The results indicated that modifications to the piperidine structure significantly influenced antibacterial activity, with halogenated compounds showing superior performance .

Evaluation of Anticancer Properties

Another research effort focused on evaluating the anticancer effects of this compound through MTT assays on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to more pronounced anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-(piperidin-1-yl)benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-bromo-6-fluorobenzaldehyde with piperidine in a polar aprotic solvent (e.g., DMF) under reflux, using a base (e.g., K₂CO₃) to facilitate deprotonation. Reaction progress is monitored via TLC, and purification is achieved via column chromatography. Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of aldehyde to piperidine) and temperature (80–100°C). Crystallization from ethanol or dichloromethane/hexane mixtures can improve purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify the aldehyde proton (δ ~10 ppm), aromatic protons (δ 7.0–8.0 ppm), and piperidine methylene/methine groups (δ 1.5–3.5 ppm). The bromine substituent induces distinct splitting patterns in aromatic regions.
  • FTIR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Verifies the molecular ion peak ([M+H]⁺) and isotopic pattern due to bromine.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained, though crystallization may require slow evaporation from non-polar solvents .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic effects of the bromine substituent in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of bromine on the aldehyde group. HOMO-LUMO analysis predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Comparative studies with chloro or iodo analogs reveal halogen-specific electronic perturbations. These insights guide catalyst selection (e.g., Pd vs. Cu) and solvent optimization .

Q. What strategies can resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered piperidine rotation) or paramagnetic impurities. Solutions include:

  • Variable Temperature NMR : To observe coalescence of split peaks at higher temperatures.
  • 2D Techniques (COSY, HSQC) : For unambiguous assignment of coupled protons and carbons.
  • Deuteration Studies : Replace exchangeable protons (e.g., NH in intermediates) to simplify spectra.
  • Benchmarking : Synthesize a known derivative (e.g., 4-(piperidin-1-yl)benzaldehyde) and compare spectral data to validate assignments .

Q. How does the piperidine ring influence the catalytic activity of metal-organic frameworks (MOFs) when this compound is used as a ligand?

  • Methodological Answer : The piperidine nitrogen acts as a Lewis base, coordinating to metal nodes (e.g., Al³⁺, Ce³⁺) in MOFs. This enhances framework stability and creates active sites for catalysis (e.g., oxidation of styrene to styrene oxide). Comparative studies with non-piperidine ligands (e.g., pyridine) show higher selectivity (>80%) for epoxidation over benzaldehyde formation in Ce-MOF systems. In-situ FTIR and XPS can probe ligand-metal interactions .

Q. In cross-coupling reactions, what challenges arise from the bromine atom in this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Competing Side Reactions : Bromine may undergo unintended elimination or oxidation. Mitigate by using inert atmospheres (N₂/Ar) and low temperatures (0–25°C).
  • Catalyst Poisoning : Bromide ions can deactivate Pd catalysts. Additives like silver salts (Ag₂O) sequester bromide, improving catalyst turnover.
  • Monitoring : Use GC-MS or HPLC to track reaction progress and optimize Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

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